molecular formula C10H10ClN5S B11068023 4-[(2-Chloro-6-methylpyrimidin-4-yl)sulfanyl]-6-methylpyrimidin-2-amine

4-[(2-Chloro-6-methylpyrimidin-4-yl)sulfanyl]-6-methylpyrimidin-2-amine

Cat. No.: B11068023
M. Wt: 267.74 g/mol
InChI Key: HTBJVPXIFJWAES-UHFFFAOYSA-N
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Description

4-[(2-Chloro-6-methyl-4-pyrimidinyl)sulfanyl]-6-methyl-2-pyrimidinamine is a chemical compound with the molecular formula C10H10ClN5S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-6-methyl-4-pyrimidinyl)sulfanyl]-6-methyl-2-pyrimidinamine typically involves the reaction of 2-chloro-6-methyl-4-pyrimidinamine with a suitable thiol reagent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-6-methyl-4-pyrimidinyl)sulfanyl]-6-methyl-2-pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

4-[(2-Chloro-6-methyl-4-pyrimidinyl)sulfanyl]-6-methyl-2-pyrimidinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-6-methyl-4-pyrimidinyl)sulfanyl]-6-methyl-2-pyrimidinamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: A related compound with similar structural features but different functional groups.

    2-Chloro-6-methylpyrimidin-4-amine: Another similar compound with a different substitution pattern on the pyrimidine ring.

Uniqueness

4-[(2-Chloro-6-methyl-4-pyrimidinyl)sulfanyl]-6-methyl-2-pyrimidinamine is unique due to the presence of both chloro and sulfanyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H10ClN5S

Molecular Weight

267.74 g/mol

IUPAC Name

4-(2-chloro-6-methylpyrimidin-4-yl)sulfanyl-6-methylpyrimidin-2-amine

InChI

InChI=1S/C10H10ClN5S/c1-5-3-7(15-9(11)13-5)17-8-4-6(2)14-10(12)16-8/h3-4H,1-2H3,(H2,12,14,16)

InChI Key

HTBJVPXIFJWAES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)SC2=NC(=NC(=C2)C)Cl

Origin of Product

United States

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